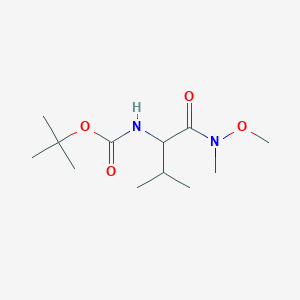

N-Boc-D-valine N'-methoxy-N'-methylamide

Beschreibung

BenchChem offers high-quality N-Boc-D-valine N'-methoxy-N'-methylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-D-valine N'-methoxy-N'-methylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBFCGUIFHFYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400882 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293329-55-2 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exact Mass and Molecular Weight of N-Boc-D-valine N'-methoxy-N'-methylamide: A Technical Guide to Structural Characterization and Synthetic Utility

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and peptidomimetics, chiral building blocks must be synthesized and characterized with absolute precision. N-Boc-D-valine N'-methoxy-N'-methylamide (CAS: 190260-92-5), commonly referred to as the Weinreb amide of Boc-protected D-valine, is a critical intermediate used to synthesize chiral ketones and aldehydes without compromising the stereochemical integrity of the α -carbon.

This whitepaper provides an in-depth analysis of its physicochemical properties—specifically focusing on its exact mass and molecular weight—and details a self-validating experimental protocol for its synthesis and High-Resolution Mass Spectrometry (HRMS) characterization.

Physicochemical Profiling & Structural Analysis

To utilize N-Boc-D-valine N'-methoxy-N'-methylamide effectively in downstream organometallic coupling, researchers must distinguish between its molecular weight (used for stoichiometric calculations) and its exact mass (used for HRMS structural validation).

The molecule consists of a D-valine core, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a C-terminal N-methoxy-N-methylamide (Weinreb amide) functional group.

Quantitative Structural Data

| Property | Value | Significance in Workflow |

| Chemical Formula | C₁₂H₂₄N₂O₄ | Determines isotopic distribution patterns in MS. |

| Molecular Weight (Average) | 260.33 g/mol | Utilized for bulk mass measurements and molar equivalent calculations during synthesis. |

| Exact Mass (Monoisotopic) | 260.1736 Da | Critical for High-Resolution Mass Spectrometry (HRMS) to distinguish the target from isobaric impurities. |

| Stereochemistry | D-configuration (R) | Requires specialized coupling conditions to prevent racemization via oxazolone formation. |

Mechanistic Rationale: The Weinreb Amide Advantage

The conversion of a carboxylic acid to a Weinreb amide is not merely a protecting group strategy; it is a fundamental mechanistic tool. As established by [1], the N-methoxy-N-methylamide group solves the classical problem of over-addition during reactions with organolithium or Grignard reagents.

When an organometallic reagent attacks the Weinreb amide, the resulting tetrahedral intermediate is stabilized by a five-membered metal chelate involving the methoxy oxygen and the carbonyl oxygen. This stable chelate persists in solution, completely halting further nucleophilic attack. It is only upon acidic aqueous workup that the chelate collapses to yield the desired chiral ketone, preventing the formation of unwanted tertiary alcohols.

Logical workflow of Weinreb amide formation and controlled organometallic addition.

Experimental Protocol: Synthesis and Validation

To ensure both high yield and the preservation of the D-valine stereocenter, the amidation must be strictly controlled. The following self-validating protocol utilizes EDC and HOBt, a standard and highly effective peptide coupling strategy [2].

Step-by-Step Methodology

-

Pre-Activation (0°C): Dissolve 1.0 equivalent of N-Boc-D-valine in anhydrous Dichloromethane (DCM). Cool the solution to 0°C under an inert argon atmosphere. Causality: Starting at 0°C controls the exothermic activation process, minimizing the kinetic pathway that leads to racemization.

-

Ester Formation: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Causality: EDC activates the acid, but the resulting O-acylisourea is highly reactive and prone to forming an oxazolone (which racemizes). HOBt rapidly traps the intermediate, forming a stable, stereochemically secure OBt active ester.

-

Amidation: Add 1.2 equivalents of N,O-Dimethylhydroxylamine hydrochloride, followed dropwise by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered; it neutralizes the HCl salts to free the nucleophilic amine without acting as a competing nucleophile itself.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Ninhydrin stain).

-

Quench & Workup: Dilute with DCM and wash sequentially with 1M HCl (removes unreacted amines and DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-Boc-D-valine N'-methoxy-N'-methylamide.

Step-by-step experimental workflow for the synthesis and MS validation of the Weinreb amide.

High-Resolution Mass Spectrometry (HRMS) Data Interpretation

To validate the success of the synthesis, the purified compound must be subjected to HRMS (typically ESI-TOF). Because the exact mass of the neutral molecule is 260.1736 Da , the mass spectrometer will detect specific ionized adducts.

During Collision-Induced Dissociation (CID), the molecule exhibits highly predictable fragmentation, primarily driven by the lability of the Boc protecting group.

Expected HRMS Adducts and Fragments (Positive Ion Mode)

| Ion Species | Formula | Expected m/z | Diagnostic Significance |

| Protonated[M+H]⁺ | [C₁₂H₂₄N₂O₄ + H]⁺ | 261.1809 | Primary confirmation of the intact synthesized molecule. |

| Sodium Adduct [M+Na]⁺ | [C₁₂H₂₄N₂O₄ + Na]⁺ | 283.1634 | Common in ESI+; confirms the molecular ion if [M+H]⁺ is weak. |

| Potassium Adduct [M+K]⁺ | [C₁₂H₂₄N₂O₄ + K]⁺ | 299.1373 | Secondary confirmation adduct. |

| Fragment: Loss of t-butyl | [M+H - C₄H₈]⁺ | 205.1185 | Characteristic fragmentation of Boc-protected amines (-56 Da). |

| Fragment: Loss of Boc | [M+H - C₅H₈O₂]⁺ | 161.1285 | Complete cleavage of the Boc group (-100 Da). |

By matching the empirical m/z values from the mass spectrometer to these theoretical exact masses (within a tolerance of <5 ppm), researchers can definitively validate the structural identity and purity of the N-Boc-D-valine N'-methoxy-N'-methylamide before proceeding to complex organometallic coupling steps.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

-

Tunoori, A. R., White, J. M., & Georg, G. I. (2000). A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent. Organic Letters, 2(25), 4091-4093. URL:[Link]

Structural and Spectral Elucidation of Boc-D-Val Weinreb Amide: A Comprehensive NMR Guide

Executive Summary

The synthesis and characterization of chiral building blocks are foundational to modern drug development and complex natural product synthesis. Among these, Boc-D-Val Weinreb amide (tert-butyl (R)-(1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate) serves as a critical intermediate. It allows for the controlled, single-addition of organometallic reagents to form chiral ketones or aldehydes without the risk of over-addition[1]. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule, detailing the causality behind the spectral data and establishing a self-validating protocol for its analytical verification.

Mechanistic Grounding: The Weinreb Amide System

The utility of the Weinreb amide stems from its unique electronic and structural properties. When reacted with Grignard or organolithium reagents, the N-methoxy group coordinates with the metal cation, forming a stable five-membered cyclic chelate. This tetrahedral intermediate resists collapse until the reaction is quenched with aqueous acid, thereby preventing a second nucleophilic attack and the subsequent formation of a tertiary alcohol[1].

Understanding this electronic distribution is crucial for NMR interpretation. The resonance structures of the amide bond, combined with the inductive electron-withdrawing effects of the N-methoxy oxygen, create highly distinct magnetic environments for the N-CH 3 and N-OCH 3 groups, pushing their chemical shifts downfield.

Logical mapping of Boc-D-Val Weinreb amide structural domains to key NMR chemical shifts.

Analytical Causality: NMR Spectral Assignments

1 H NMR Chemical Shifts (400 MHz, CDCl 3 )

The proton NMR spectrum of Boc-D-Val Weinreb amide in CDCl 3 is characterized by several highly diagnostic peaks[2]. (Note: Enantiomers such as Boc-L-Val Weinreb amide exhibit identical NMR spectra in non-chiral solvents).

-

Weinreb Amide N-OMe (~3.77 ppm, s, 3H): The profound deshielding effect of the highly electronegative oxygen atom pulls these protons significantly downfield. This sharp singlet is the primary diagnostic peak for confirming the successful formation of the Weinreb amide[2].

-

Weinreb Amide N-Me (~3.21 ppm, s, 3H): Deshielded by the adjacent amide carbonyl, but lacking the direct attachment to oxygen, this methyl group appears upfield of the N-OMe group[2].

-

Boc Group (~1.44 ppm, s, 9H): The tert-butyl group consists of nine magnetically equivalent protons. Due to free rotation and the lack of adjacent electronegative atoms, it appears as a massive, heavily shielded singlet.

-

Valine α -CH (~4.55 ppm, dd, 1H): This proton is situated between the strongly electron-withdrawing carbamate nitrogen and the amide carbonyl. It couples with both the adjacent β -proton and the carbamate NH, typically appearing as a doublet of doublets.

-

Valine Isopropyl Methyls (~0.89 and 0.94 ppm, d, 3H each): Because these methyl groups are adjacent to a chiral center (the α -carbon), they are diastereotopic. They exist in different magnetic environments regardless of bond rotation, resulting in two distinct doublets[2].

13 C NMR Chemical Shifts (100 MHz, CDCl 3 )

The 13 C NMR spectrum provides orthogonal validation of the carbon skeleton.

-

Carbonyls (~172.5 ppm and ~155.8 ppm): The Weinreb amide carbonyl is highly deshielded (~172.5 ppm) due to the resonance of the amide bond. The carbamate carbonyl of the Boc group appears slightly more shielded (~155.8 ppm) because the oxygen atom of the tert-butoxy group donates electron density via resonance.

-

Boc Quaternary Carbon (~79.6 ppm): The quaternary carbon of the tert-butyl group is directly attached to the carbamate oxygen, shifting it downfield into the 75-80 ppm region. Its long relaxation time often results in a lower intensity peak.

-

Heteroatom-Bound Carbons (~61.6 ppm and ~55.3 ppm): The N-OMe carbon appears at ~61.6 ppm, while the chiral α -carbon appears at ~55.3 ppm.

Quantitative Data Summary

Table 1: 1 H NMR Assignments for Boc-D-Val-N(OMe)Me (CDCl 3 , 400 MHz)

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 5.10 | Doublet (d) | 1H | ~9.0 | Carbamate NH |

| 4.55 | Doublet of doublets (dd) | 1H | ~9.0, 4.8 | Valine α -CH |

| 3.77 | Singlet (s) | 3H | - | Weinreb N-OCH 3 |

| 3.21 | Singlet (s) | 3H | - | Weinreb N-CH 3 |

| 2.00 | Multiplet (m) | 1H | - | Valine β -CH |

| 1.44 | Singlet (s) | 9H | - | Boc C(CH 3 ) 3 |

| 0.94 | Doublet (d) | 3H | ~6.8 | Valine γ -CH 3 (diastereotopic) |

| 0.89 | Doublet (d) | 3H | ~6.8 | Valine γ -CH 3 (diastereotopic) |

Table 2: 13 C NMR Assignments for Boc-D-Val-N(OMe)Me (CDCl 3 , 100 MHz)

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 172.5 | Quaternary (C=O) | Weinreb Amide Carbonyl |

| 155.8 | Quaternary (C=O) | Boc Carbamate Carbonyl |

| 79.6 | Quaternary (C) | Boc C(CH 3 ) 3 |

| 61.6 | Primary (CH 3 ) | Weinreb N-OCH 3 |

| 55.3 | Tertiary (CH) | Valine α -CH |

| 32.1 | Primary (CH 3 ) | Weinreb N-CH 3 |

| 31.4 | Tertiary (CH) | Valine β -CH |

| 28.3 | Primary (CH 3 ) | Boc C(CH 3 ) 3 (3x) |

| 19.5 | Primary (CH 3 ) | Valine γ -CH 3 |

| 17.5 | Primary (CH 3 ) | Valine γ -CH 3 |

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data acquisition and prevent artifactual misinterpretation, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system; failure at any verification checkpoint requires restarting the step.

Step-by-Step Methodology

Phase 1: Sample Preparation

-

Weighing: Transfer 15–20 mg of highly pure Boc-D-Val Weinreb amide into a clean glass vial. Causality: This mass range ensures a sufficient signal-to-noise (S/N) ratio for 13 C acquisition without inducing viscosity-related line broadening in the 1 H spectrum.

-

Dissolution: Add 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Swirl gently until complete dissolution is achieved.

-

Filtration: Pass the solution through a tight glass wool plug packed in a Pasteur pipette directly into a premium 5 mm NMR tube.

-

Self-Validation Checkpoint: Visually inspect the tube against a strong light source. If any particulate matter is visible, re-filter. Particulates distort the local magnetic field homogeneity, rendering optimal shimming impossible.

-

Phase 2: Instrument Tuning & Shimming 4. Locking: Insert the sample into the spectrometer and lock onto the deuterium frequency of CDCl 3 . 5. Shimming: Execute automated gradient shimming (Z1-Z5), followed by manual fine-tuning of Z1 and Z2 if necessary.

- Self-Validation Checkpoint: Acquire a preliminary 1-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the residual CHCl 3 peak at 7.26 ppm. It must be ≤ 1.0 Hz. If it is broader, repeat the shimming process.

Phase 3: Acquisition Parameters 6. 1 H NMR Acquisition: Set the frequency to 400 MHz. Use a 30° pulse angle, 16 scans, and a 1-second relaxation delay (D1). 7. 13 C NMR Acquisition: Set the frequency to 100 MHz. Use WALTZ-16 proton decoupling, 1024 scans, and a 2-second relaxation delay (D1).

Causality: The extended 2-second D1 is mandatory. Quaternary carbons (like the Boc Cq at 79.6 ppm and the carbonyls) lack attached protons to facilitate dipole-dipole relaxation. A shorter delay will result in these peaks being artificially suppressed or completely lost in the baseline noise.

Workflow for NMR sample preparation, acquisition, and processing of Boc-D-Val Weinreb amide.

Conclusion

The precise NMR characterization of Boc-D-Val Weinreb amide relies heavily on understanding the electronic deshielding caused by the N-methoxy group and the diastereotopic nature of the valine isopropyl core. By adhering to the self-validating acquisition protocols outlined above, researchers can ensure high-fidelity spectral data, confirming the structural integrity of this vital chiral building block before proceeding to downstream organometallic coupling reactions.

References

- Benchchem. "Boc-L-Valine Weinreb Amide; Boc-Val-N(OMe)Me." Benchchem Product Catalog.

- Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

Sources

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of N-Boc-D-valine N'-methoxy-N'-methylamide

This guide provides a comprehensive technical overview of N-Boc-D-valine N'-methoxy-N'-methylamide, a crucial intermediate in modern organic synthesis, particularly in the construction of complex chiral molecules and peptide analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of a Versatile Chiral Building Block

N-Boc-D-valine N'-methoxy-N'-methylamide, commonly referred to as the Weinreb amide of N-Boc-D-valine, is a highly valued chiral building block. Its utility stems from the unique combination of a stereochemically defined D-valine core, a sterically demanding tert-butyloxycarbonyl (Boc) protecting group, and the versatile N'-methoxy-N'-methylamide (Weinreb amide) functionality. This trifecta of structural features allows for the controlled and predictable introduction of a D-valine moiety in a synthetic sequence.

The Weinreb amide is particularly noteworthy for its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[1] This is due to the formation of a stable, chelated tetrahedral intermediate.[1] Furthermore, Weinreb amides can be gently reduced to aldehydes, providing access to another important class of synthetic intermediates.[2] The presence of the Boc protecting group on the amine ensures its stability during these transformations and allows for its selective removal under acidic conditions. The D-configuration of the valine residue is often incorporated into pharmaceutical candidates to enhance metabolic stability or to fine-tune binding interactions with biological targets.

Synthesis and Characterization

The synthesis of N-Boc-D-valine N'-methoxy-N'-methylamide is typically achieved through the coupling of N-Boc-D-valine with N,O-dimethylhydroxylamine hydrochloride. Several coupling reagents can be employed for this transformation, with the choice often depending on the desired scale, cost, and racemization-suppression requirements.

Experimental Protocol: Synthesis of N-Boc-D-valine N'-methoxy-N'-methylamide

This protocol is a generalized procedure based on established methods for Weinreb amide formation.

Materials:

-

N-Boc-D-valine

-

N,O-dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Activation of N-Boc-D-valine: To a solution of N-Boc-D-valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

-

Coupling Reaction: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (1.5 eq) at 0 °C. Stir for 15 minutes to generate the free amine. Add this solution to the activated N-Boc-D-valine solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-D-valine N'-methoxy-N'-methylamide as a pure compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic workflow for N-Boc-D-valine N'-methoxy-N'-methylamide.

Crystal Structure Analysis

A definitive single-crystal X-ray diffraction study for N-Boc-D-valine N'-methoxy-N'-methylamide is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing.[3] However, a detailed analysis of its likely solid-state conformation can be inferred from the crystal structures of closely related compounds, such as racemic N-Boc-L-phenylalanine N'-methoxy-N'-methylamide and N-Boc-L-valine.

Based on the analysis of these related structures, a hypothetical model of the crystal structure of N-Boc-D-valine N'-methoxy-N'-methylamide can be proposed. It is important to note that this remains a predictive model and awaits experimental verification.

Table 1: Predicted Crystallographic Parameters for N-Boc-D-valine N'-methoxy-N'-methylamide

| Parameter | Predicted Value | Justification |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for chiral amino acid derivatives. N-Boc-L-valine crystallizes in the monoclinic system, while N-Boc-L-alanine is orthorhombic.[4] |

| Space Group | P2₁ or P2₁2₁2₁ | These are common chiral space groups. |

| Key Torsional Angles | ||

| ω (Cα-C'-N-Cα) | ~180° (trans) | The amide bond of the Weinreb amide is expected to be in the lower energy trans conformation. |

| φ (C'-N-Cα-C') | -120° to -150° | For D-amino acids, a positive φ angle is typically observed. However, the bulky Boc group can influence this. For N-Boc-L-valine, a φ of approximately 130-140° is seen in some conformers.[4] |

| ψ (N-Cα-C'-N) | Wide range, likely influenced by packing forces | The ψ angle is generally more flexible and will be highly dependent on intermolecular interactions within the crystal lattice. |

| χ₁ (N-Cα-Cβ-Cγ) | ~ -60° or 180° | These correspond to the common staggered conformations for the valine side chain. |

Intermolecular Interactions

In the solid state, it is anticipated that the molecules of N-Boc-D-valine N'-methoxy-N'-methylamide will be held together by a network of intermolecular hydrogen bonds. The N-H of the carbamate is a potential hydrogen bond donor, while the carbonyl oxygens of both the carbamate and the Weinreb amide can act as hydrogen bond acceptors. These interactions are crucial in dictating the overall packing arrangement of the molecules in the crystal lattice.

Stereochemistry and Conformational Analysis

The stereochemistry of N-Boc-D-valine N'-methoxy-N'-methylamide is defined by the chiral center at the α-carbon of the D-valine residue. The "D" designation indicates that in a Fischer projection with the carboxyl group at the top, the amino group is on the right. This inherent chirality is a key feature of the molecule and is preserved during its synthesis from N-Boc-D-valine.

The overall conformation of the molecule is influenced by several factors:

-

The Boc Protecting Group: The bulky tert-butyl group of the Boc protecting group imposes significant steric constraints, influencing the torsional angles around the N-Cα bond (φ). NMR studies of Boc-protected amino acids often show the presence of two rotamers in solution due to restricted rotation around the carbamate C-N bond.[5]

-

The Valine Side Chain: The isopropyl side chain of valine is also sterically demanding and will adopt a conformation that minimizes steric clashes with the rest of the molecule.

-

The Weinreb Amide: The N'-methoxy-N'-methylamide moiety has its own conformational preferences, with the amide bond typically being planar and in a trans configuration.

Caption: Key structural components influencing the stereochemistry of N-Boc-D-valine N'-methoxy-N'-methylamide.

Applications in Drug Development and Organic Synthesis

The unique structural features of N-Boc-D-valine N'-methoxy-N'-methylamide make it a valuable tool for medicinal chemists and synthetic organic chemists.

-

Synthesis of Chiral Ketones and Aldehydes: As previously mentioned, its primary application is in the synthesis of chiral ketones and aldehydes, which are precursors to a wide array of more complex molecules, including natural products and pharmaceuticals.

-

Peptide Synthesis: While not a standard amino acid for solid-phase peptide synthesis due to the Weinreb amide, it can be used in solution-phase peptide couplings to introduce a D-valine residue at the C-terminus of a peptide fragment. The resulting peptide ketone can then be further elaborated.

-

Development of Protease Inhibitors: Many protease inhibitors incorporate non-natural D-amino acids to enhance their resistance to proteolytic degradation. The D-valine ketone or aldehyde derived from this Weinreb amide can serve as a key pharmacophore in the design of such inhibitors.

Conclusion

N-Boc-D-valine N'-methoxy-N'-methylamide is a cornerstone chiral building block in modern synthetic chemistry. While a definitive crystal structure remains to be reported, a thorough understanding of its synthesis, stereochemistry, and the conformational influences of its constituent parts allows for its effective and predictable use in the synthesis of high-value, complex molecules. The principles outlined in this guide provide a solid foundation for researchers and scientists working with this and related compounds, enabling the rational design of synthetic routes and the confident prediction of its chemical behavior.

References

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

- Sureshbabu, V. V., & Chennakesava, R. (2016). Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. Arkivoc, 2016(4), 339-351.

- Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Organic letters, 11(19), 4474-4477.

- Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified carbohydrates. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron letters, 22(39), 3815-3818.

- BenchChem. (2025). A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids.

- Singh, T. P., Narula, P., & Patel, H. C. (1990). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. Biopolymers, 29(6-7), 935-941.

- ChemicalBook. (2023). N-Boc-L-valine(13734-41-3) 1H NMR spectrum.

- Thermo Fisher Scientific. (n.d.). N-Boc-D-valine, 98+%.

- Sigma-Aldrich. (n.d.). α-Amino Weinreb Amides.

- ResearchGate. (2000). Unprecedented crystallization and X-ray crystal structure of racemicNα-(t-butyloxycarbonyl)-L-phenylalanineN-methoxy-N-methylamide.

- Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review.

- Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)aldehydes from α-amino acids. Synthesis, 1983(8), 676-678.

- Mahale, R. D., & Akolkar, S. V. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6).

- Angelastro, M. R., Peet, N. P., & Bey, P. (1992). A mild and efficient method for the reduction of N-methoxy-N-methylamides to aldehydes. Tetrahedron Letters, 33(23), 3265-3268.

Sources

A Technical Guide to the Solubility Profile of N-Boc-D-valine N'-methoxy-N'-methylamide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Boc-D-valine N'-methoxy-N'-methylamide, a crucial intermediate in modern peptide synthesis and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a foundational understanding based on its structural components and the general principles of solubility for protected amino acids and Weinreb amides. Furthermore, we present a detailed, field-proven protocol for researchers to experimentally determine the solubility profile in various organic solvents, ensuring the successful design and execution of synthetic routes.

Introduction: The Role and Structure of N-Boc-D-valine N'-methoxy-N'-methylamide

N-Boc-D-valine N'-methoxy-N'-methylamide, also known as the Weinreb-Nahm amide of N-Boc-D-valine, is a highly valuable building block in organic synthesis. Its utility stems from the Weinreb amide functionality, which allows for the controlled, single addition of organometallic reagents to form ketones, or reduction to yield aldehydes, without the common issue of over-addition that plagues other acylating agents.[1] The N-Boc protecting group ensures the temporary masking of the amine, preventing unwanted side reactions during coupling and other transformations.

The solubility of this compound is a critical parameter for its effective use in solution-phase synthesis, purification, and handling. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, achieving high yields, and ensuring the purity of the final product.

Theoretical Solubility Profile: A Structure-Based Analysis

The solubility of N-Boc-D-valine N'-methoxy-N'-methylamide is governed by the interplay of its three key structural components: the tert-butoxycarbonyl (Boc) group, the D-valine side chain, and the N'-methoxy-N'-methylamide (Weinreb amide) moiety.

-

The N-Boc Group: The bulky and lipophilic tert-butyl group of the Boc moiety significantly increases the compound's affinity for nonpolar and moderately polar organic solvents. This group masks the polarity of the amine, reducing its ability to form strong hydrogen bonds as a donor.

-

The D-Valine Side Chain: The isopropyl side chain of valine is hydrophobic, further contributing to the compound's solubility in organic media. As a general principle, the solubility of amino acids decreases with an increase in the hydrophobic character of their side chains when moving from polar to less polar solvents.[2]

-

The Weinreb Amide: The N'-methoxy-N'-methylamide group is a relatively polar functional group. However, Weinreb amides are generally considered to have lower aqueous solubility compared to other amide derivatives like morpholine amides.[3] The presence of oxygen and nitrogen atoms allows for hydrogen bond acceptance, which can contribute to solubility in polar aprotic solvents.

Predicted Solubility: Based on this structural analysis, N-Boc-D-valine N'-methoxy-N'-methylamide is predicted to exhibit good solubility in a range of common organic solvents, particularly polar aprotic solvents and chlorinated solvents. Its solubility is expected to be lower in highly nonpolar solvents and very limited in aqueous media.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a generalized protocol based on the equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a compound. This protocol is designed to be a self-validating system, providing reliable and reproducible results.

Materials and Equipment

-

N-Boc-D-valine N'-methoxy-N'-methylamide

-

A selection of organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Methanol, Toluene, Hexanes)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Boc-D-valine N'-methoxy-N'-methylamide to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time may need to be optimized.

-

-

Sample Processing:

-

After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

Centrifuge the vials at high speed to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the withdrawn supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

-

Sample Analysis:

-

Prepare a series of accurate dilutions of the filtered supernatant.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or GC) with a calibration curve prepared from known concentrations of the compound.

-

Calculate the concentration of the saturated solution from the analytical data. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Predicted and Known Solubility Data

| Solvent | Polarity Index | Predicted Solubility | Rationale & Supporting Evidence |

| Dichloromethane (DCM) | 3.1 | High | Chlorinated solvents are generally effective for dissolving a wide range of organic compounds, including protected amino acids. |

| Tetrahydrofuran (THF) | 4.0 | High | A polar aprotic ether that is a good solvent for many organic reactions involving protected amino acids. |

| Ethyl Acetate (EtOAc) | 4.4 | High to Moderate | A moderately polar solvent commonly used in the synthesis and purification of Weinreb amides.[4] |

| Acetonitrile (ACN) | 5.8 | Moderate | A polar aprotic solvent, though potentially less effective than DCM or THF for this specific structure. |

| Methanol (MeOH) | 5.1 | Moderate | Polar protic solvent; solubility is expected to be reasonable. The related Boc-D-Valine is soluble in methanol.[4] |

| Toluene | 2.4 | Moderate to Low | A nonpolar aromatic solvent. Solubility is likely, but to a lesser extent than more polar options. |

| Hexanes / Heptane | 0.1 | Low to Insoluble | Nonpolar aliphatic hydrocarbons are unlikely to effectively solvate the polar amide portion of the molecule. |

| Water | 10.2 | Insoluble | The hydrophobic Boc group and valine side chain, combined with the general insolubility of Weinreb amides in water, predict very poor aqueous solubility.[3] |

Conclusion

N-Boc-D-valine N'-methoxy-N'-methylamide is a key synthetic intermediate whose solubility is dictated by its lipophilic protecting and side groups, and its polar amide core. It is anticipated to be highly soluble in common polar aprotic and chlorinated organic solvents, with limited solubility in nonpolar and aqueous media. This guide provides both a theoretical framework for understanding these characteristics and a practical, robust protocol for their experimental determination. By following the outlined procedures, researchers and drug development professionals can confidently handle this reagent, leading to more efficient and successful synthetic outcomes.

References

- Lahiri, S. C., & Pal, A. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.

- Sigma-Aldrich. (n.d.). BOC-ON.

- MilliporeSigma. (n.d.). Boc-D-Val-OH Novabiochem.

- MilliporeSigma. (n.d.). N-(tert-Butoxycarbonyl)-L-valine N′-methoxy-N′-methylamide.

- Thermo Fisher Scientific. (n.d.). N-(tert-butoxycarbonyl)-L-Valin-N'-Methoxy-N'-Methylamid, 97 %.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Ambeed. (n.d.).

- ACS Publications. (2025, July 7).

- BenchChem. (2025, November). The Solubility Profile of N-Boc-N-methyl-D-glutamic Acid: A Technical Guide.

- KoreaScience. (2024, May 1). Experimental Study and Correlation of the Solid-liquid Equilibrium of Some Amino Acids in Binary Organic Solvents.

- PubMed. (2021, May 1).

- (n.d.).

- Amatek Scientific. (n.d.). N-Boc-L-valine N'-methoxy-N'-methylamide.

- ACS Publications. (2009, September 8).

- NextSDS. (n.d.).

- (2019, December 30).

- ResearchGate. (2019, December 12).

- ChemicalBook. (2026, January 13). Boc-D-Valine.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- (n.d.). The solubility of amines in organic liquids.

- Aapptec Peptides. (n.d.). Boc-Gly-N(OMe)Me.

- BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-N-methyl-D-Valinol.

- Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.

- BenchChem. (2025). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis.

Sources

Thermodynamic Stability and Synthetic Utility of Boc-D-Valine Derived Weinreb Amides

A Technical Whitepaper for Drug Development Professionals Authored from the perspective of a Senior Application Scientist

Executive Summary: The Strategic Value of D-Valine Architectures

In modern peptidomimetic drug design, the incorporation of D-amino acids like D-valine is a critical strategy for conferring proteolytic stability. The bulky isopropyl side chain and the unnatural stereocenter effectively shield adjacent bonds from enzymatic degradation. However, translating these theoretical benefits into bench-level synthesis requires navigating severe steric hindrance and the risk of racemization.

The derivatization of Boc-D-valine into an N-methoxy-N-methylamide—universally known as a Weinreb amide—provides an elegant solution. By leveraging specific thermodynamic sinks and kinetic barriers, Weinreb amides allow for the highly controlled acyl substitution of sterically congested substrates without over-addition. This guide dissects the thermodynamic principles, structural dynamics, and self-validating protocols required to master Boc-D-valine Weinreb amide chemistry.

Mechanistic Foundations: The Thermodynamic & Kinetic Paradigm

The synthetic power of the Weinreb amide is rooted in a delicate balance between kinetic activation and thermodynamic trapping. Standard aliphatic amides are notoriously resistant to nucleophilic attack due to strong amidic resonance. Furthermore, when they do react with organometallic reagents (such as Grignard or organolithium reagents), the resulting tetrahedral intermediate is thermodynamically unstable. It rapidly collapses into a highly reactive ketone, which immediately undergoes a second nucleophilic attack to yield an unwanted tertiary alcohol.

Weinreb amides circumvent this through chelation control [1]. When the organometallic reagent attacks the carbonyl carbon of the Boc-D-Val-N(OMe)Me substrate, the metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This forms a highly stable, five-membered cyclic metallacycle[2].

Under anhydrous and basic reaction conditions, this chelated intermediate acts as a thermodynamic sink . It is stable enough to prevent the expulsion of the leaving group, effectively halting the reaction at the tetrahedral stage[3]. Only upon the introduction of an aqueous acidic workup is the metal chelate protonated and destroyed, allowing the intermediate to collapse cleanly into the desired chiral ketone.

Fig 1: Chelation-controlled pathway preventing over-addition in Weinreb amides.

Structural Dynamics & Thermodynamic Metrics

The behavior of Boc-D-valine Weinreb amide is dictated by the intersection of electronic ground-state destabilization and extreme steric hindrance.

-

Ground-State Destabilization: The N-methoxy-N-methyl group alters the fundamental amidic resonance. The conjugation of the nitrogen lone pair into the carbonyl π* orbital (nN → π*C=O) is significantly reduced compared to standard amides. This reduction in resonance energy lowers the C–N rotational barrier and induces ground-state destabilization, rendering the carbonyl carbon more electrophilic and kinetically primed for attack[4].

-

Steric Shielding: The D-valine isopropyl side chain and the bulky tert-butyloxycarbonyl (Boc) group create a dense steric cloud. This restricts the conformational freedom of the N–O bond (the ω rotational barrier) [5].

Quantitative Data Presentation

The following table summarizes the thermodynamic parameters that govern this specific molecular architecture:

| Thermodynamic Parameter | Estimated Value / Characteristic | Mechanistic Implication for Boc-D-Val-N(OMe)Me |

| Amidic Resonance Energy | ~10.3 - 12.0 kcal/mol | Lower than standard amides; induces ground-state destabilization, increasing electrophilicity. |

| C–N Rotational Barrier (ΔE) | ~14.0 - 16.5 kcal/mol | Reduced double-bond character; allows conformational flexibility during nucleophile approach. |

| Tetrahedral Chelate Stability (ΔG) | Highly Exergonic (< 0) | Thermodynamically traps the intermediate, preventing premature collapse to the ketone. |

| N–O Bond Rotational Barrier | ~10.0 - 12.0 kcal/mol | Steric clash with the D-valine isopropyl group restricts conformers, influencing facial selectivity. |

Self-Validating Synthesis Protocol: Boc-D-Val-N(OMe)Me

When synthesizing Boc-D-Val-N(OMe)Me from the free acid, the primary failure mode is the racemization of the D-chiral center via an oxazolone intermediate. To prevent this, we utilize a highly controlled amidation protocol using EDC and HOBt. HOBt acts as a nucleophilic scavenger, rapidly trapping the O-acylisourea intermediate before oxazolone formation can occur. The Boc group is highly sensitive to strong acids, necessitating mild, carefully buffered conditions [6].

Step-by-Step Methodology

-

Activation: Dissolve Boc-D-Val-OH (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0°C to suppress kinetic side reactions. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 minutes to allow the active ester to form.

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) to the mixture.

-

Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality Check: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the HCl salt of the amine.

-

Kinetic Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material (visualized via Ninhydrin stain) validates completion.

-

Biphasic Quench & Workup: Dilute with DCM. Wash sequentially with 1M aqueous HCl (removes unreacted amine/DIPEA), saturated aqueous NaHCO3 (removes unreacted acid and HOBt), and brine. Causality Check: The 1M HCl wash must be brief to prevent Boc deprotection.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure Weinreb amide.

Fig 2: Self-validating synthesis workflow for Boc-D-Valine Weinreb amide.

Reactivity Profile: Organometallic Addition to Chiral Ketones

Once isolated, the thermodynamic stability of the Boc-D-Val-N(OMe)Me allows it to be stored long-term without degradation. When conversion to a chiral ketone is required, the protocol must respect the stability of the chelate.

Step-by-Step Methodology (Grignard Addition)

-

Preparation: Dissolve Boc-D-Val-N(OMe)Me (1.0 eq) in anhydrous Tetrahydrofuran (THF) under argon. Cool to -20°C. Causality Check: THF is required as it stabilizes the Grignard reagent via oxygen lone-pair donation, while the low temperature controls the highly exothermic addition.

-

Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 2.5 eq) dropwise. Causality Check: Excess reagent is required because the first equivalent will deprotonate the acidic carbamate (Boc) N-H proton, forming a magnesium salt. The second equivalent performs the nucleophilic attack.

-

Chelate Maintenance: Stir at -20°C to 0°C for 2 hours. Do not allow the reaction to reach room temperature prematurely, as thermal energy can overcome the thermodynamic stability of the chelate, leading to ketone collapse and tertiary alcohol formation.

-

Acidic Cleavage: Quench the reaction carefully at 0°C with cold 5% aqueous KHSO4 or 1M HCl. Causality Check: The acid protonates the methoxy oxygen, breaking the magnesium chelate and driving the thermodynamic collapse of the tetrahedral intermediate into the chiral ketone.

-

Extraction: Extract with Ethyl Acetate, wash with brine, dry, and concentrate to yield the Boc-protected D-valine ketone.

Conclusion

The intersection of Boc-D-valine and Weinreb amide chemistry represents a triumph of applied thermodynamics. By understanding that the N-methoxy-N-methyl group kinetically activates the amide bond through ground-state destabilization, while simultaneously providing a thermodynamic sink via metal chelation, scientists can execute highly complex, stereocontrolled acylations. Strict adherence to the self-validating protocols outlined above ensures the preservation of both the acid-sensitive Boc group and the vital D-chiral center, accelerating the development of robust peptidomimetic therapeutics.

References

-

Converting Amides to Aldehydes and Ketones Chemistry Steps URL:[Link]

-

Carboxylic Acids to Ketones Chemistry Steps URL:[Link]

-

Recent Developments in Weinreb Synthesis and their Applications Oriental Journal of Chemistry URL:[Link]

-

One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent Synthetic Communications (Taylor & Francis) URL:[Link]

-

Stationary Points on the PES of N-Methoxy Peptides and Their Boron Isosteres: An Ab Initio Study Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

-

Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization Chemical Reviews (ACS Publications) URL:[Link]

Sources

- 1. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

mechanism of Weinreb amide formation from N-Boc-D-valine

An In-depth Technical Guide to the Formation of N-Boc-D-valine Weinreb Amide

Abstract

The N-methoxy-N-methylamide, or Weinreb amide, is a cornerstone functional group in modern organic synthesis, prized for its ability to undergo clean, single-addition reactions with organometallic reagents to furnish ketones and aldehydes.[1][2][3] This guide provides an in-depth examination of the mechanism and practical considerations for synthesizing the Weinreb amide of N-Boc-D-valine, a common chiral building block in pharmaceutical development. We will dissect the critical step of carboxylic acid activation, explore the rationale behind selecting optimal coupling reagents for sterically hindered substrates, and present a robust, field-proven experimental protocol. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this pivotal transformation.

The Strategic Importance of the Weinreb Amide

In multi-step synthesis, particularly within drug development, controlling the reactivity of potent nucleophiles like Grignard or organolithium reagents is paramount. The direct addition of these reagents to conventional acylating agents, such as acid chlorides or esters, is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][4]

The Weinreb amide elegantly circumvents this issue. Upon nucleophilic attack, it forms a stable, five-membered tetrahedral intermediate that is stabilized by chelation with the N-methoxy group.[1][4][5] This intermediate remains intact at low temperatures, preventing further reaction until it is deliberately collapsed during aqueous workup to yield the desired ketone.[3] This inherent stability and predictable reactivity make the Weinreb amide an indispensable tool for complex molecule synthesis.

The Challenge: Steric Hindrance in N-Boc-D-valine

The synthesis of the Weinreb amide from N-Boc-D-valine presents a classic challenge in amide bond formation: steric hindrance.[6][7] The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the isopropyl side chain of the valine residue create a sterically congested environment around the carboxylic acid. This congestion can significantly impede the approach of the nucleophile, N,O-dimethylhydroxylamine, slowing down the reaction rate and potentially leading to incomplete conversion or the formation of side products.

Therefore, the successful synthesis hinges on the effective activation of the carboxylic acid's hydroxyl group, converting it into a superior leaving group to facilitate the subsequent nucleophilic acyl substitution.

Mechanism of Formation: A Two-Stage Process

The formation of the Weinreb amide from a carboxylic acid is not a direct displacement but a two-stage process involving activation followed by nucleophilic attack .

Stage 1: Carboxylic Acid Activation

The core principle is to transform the hydroxyl (-OH) of the carboxylic acid, a poor leaving group, into a highly reactive species susceptible to nucleophilic attack. Several classes of coupling reagents can achieve this, with uronium/aminium salts being particularly effective for hindered systems.[8][9]

We will focus on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[10]

-

Deprotonation: In the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), the carboxylic acid of N-Boc-D-valine is deprotonated to form the corresponding carboxylate.

-

Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HATU. This results in the formation of a highly reactive O-acyluronium intermediate which rapidly rearranges to form a stable, yet highly reactive, OAt-active ester (derived from 1-hydroxy-7-azabenzotriazole, HOAt).[8] The HOAt leaving group is superior to the more traditional HOBt (from HBTU) because the additional nitrogen atom in the pyridine ring accelerates aminolysis through a neighboring group effect.[8][11]

Stage 2: Nucleophilic Attack by N,O-Dimethylhydroxylamine

Once the OAt-ester is formed, the stage is set for the final bond formation.

-

Neutralization: The nucleophile, N,O-dimethylhydroxylamine, is typically supplied as a hydrochloride salt to improve its shelf-life and handling.[1] The base (DIPEA) in the reaction mixture neutralizes the salt to liberate the free amine.

-

Amide Bond Formation: The liberated N,O-dimethylhydroxylamine acts as a nucleophile, attacking the activated carbonyl carbon of the OAt-ester. This forms a new tetrahedral intermediate.

-

Collapse and Product Formation: The tetrahedral intermediate collapses, expelling the excellent HOAt leaving group and forming the stable N-Boc-D-valine Weinreb amide product.

The overall mechanistic flow is depicted below.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of N-Boc-D-valine Weinreb amide on a 10 mmol scale.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (10 mmol scale) |

| N-Boc-D-valine | 217.26 | 1.0 | 2.17 g |

| HATU | 380.23 | 1.1 | 4.18 g |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | 1.17 g |

| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 5.2 mL (d=0.742) |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

| 1 M HCl (aq) | - | - | 30 mL |

| Saturated NaHCO₃ (aq) | - | - | 30 mL |

| Brine | - | - | 30 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Step-by-Step Procedure

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb amides [pubsapp.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

- 7. researchgate.net [researchgate.net]

- 8. peptidechemistry.org [peptidechemistry.org]

- 9. peptide.com [peptide.com]

- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

Navigating the Safe Handling of Boc-D-Val-NMe(OMe): A Technical Guide for Researchers

Introduction: The Significance of Boc-D-Val-NMe(OMe) in Drug Discovery

Boc-D-Val-NMe(OMe), a protected D-valine derivative, is a crucial building block in modern peptide synthesis, a cornerstone of drug discovery and development. Its N-methoxy-N-methylamide (Weinreb amide) functionality is particularly valuable as it allows for the controlled formation of carbon-carbon bonds to produce ketones, which are key intermediates in the synthesis of various pharmacologically active molecules. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine during coupling reactions and can be selectively removed under mild acidic conditions.

Given its integral role in complex organic synthesis, a profound understanding of the safe handling and potential hazards of Boc-D-Val-NMe(OMe) is paramount for the protection of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth examination of its safety profile and outlines best practices for its use in a research and development setting.

Hazard Identification and Risk Assessment

While a specific GHS classification for Boc-D-Val-NMe(OMe) is not established, data from its L-isomer and other similar N-Boc protected amino acids suggest that it should be handled with care. The primary hazards are likely to be:

-

Skin Irritation: Prolonged or repeated contact may cause irritation.

-

Eye Irritation: Direct contact with the eyes can cause serious irritation.[1]

-

Respiratory Tract Irritation: Inhalation of dust or powder may cause respiratory irritation.[1]

Based on these potential hazards, a comprehensive risk assessment should be conducted before commencing any work with this compound. This assessment should consider the quantity of material being used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

The cornerstone of safe chemical handling lies in a robust system of engineering controls and the diligent use of appropriate personal protective equipment.

Engineering Controls

All manipulations of Boc-D-Val-NMe(OMe) should be performed in a certified chemical fume hood to minimize the risk of inhalation.[2] The fume hood provides a controlled environment that captures and exhausts airborne contaminants, protecting the user and the laboratory environment. Ensure that the fume hood has adequate airflow and is functioning correctly before starting any work.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Boc-D-Val-NMe(OMe):

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[1]

-

Hand Protection: Nitrile gloves should be worn to prevent skin contact. For extended operations or when handling larger quantities, consider double-gloving.

-

Protective Clothing: A laboratory coat must be worn to protect street clothes and skin from contamination.

-

Respiratory Protection: For operations that may generate significant amounts of dust, a NIOSH-approved respirator may be necessary, based on the outcome of the site-specific risk assessment.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling

-

Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.

-

Grounding: When transferring large quantities of the powder, use appropriate grounding techniques to prevent the buildup of static electricity, which could be an ignition source for flammable solvents used in the process.

-

Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Accidental Release Measures

-

Small Spills: Carefully sweep up the spilled solid and place it in a sealed container for disposal. Avoid generating dust.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the spilled material and place it in a suitable container for disposal.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the closely related L-isomer, which are expected to be similar for the D-isomer.

| Property | Value | Source |

| Molecular Formula | C12H24N2O4 | [3] |

| Molecular Weight | 260.33 g/mol | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 248 °C | [3] |

| Density | 1.029 g/mL at 25 °C | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Solubility | Soluble in methanol | [3] |

Experimental Workflow: Safe Weighing of Boc-D-Val-NMe(OMe)

The following diagram illustrates the standard operating procedure for safely weighing a powdered chemical like Boc-D-Val-NMe(OMe).

Caption: Workflow for the safe weighing of powdered chemical reagents.

Conclusion

Boc-D-Val-NMe(OMe) is a valuable reagent in the synthesis of complex molecules for drug discovery. While it is not classified as a highly hazardous substance, a cautious and informed approach to its handling is essential. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

-

Boc-D-Val-OH Safety Information. Novabiochem. [Link]

-

Safety Data Sheet for N-Methoxycarbonyl-L-valine. AAPPTec. [Link]

Sources

Thermodynamic Profiling of N-Boc-D-Valine and Its Derivatives: pKa Determination and the Isoelectric Point Paradox

Executive Summary

N-Boc-D-valine (tert-butoxycarbonyl-D-valine) is a quintessential chiral building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. For researchers transitioning from standard biochemistry to synthetic peptide development, understanding the thermodynamic properties of protected amino acids—specifically their acid dissociation constants (pKa) and isoelectric points (pI)—is paramount. This whitepaper elucidates the mechanistic impact of N-terminal protection on thermodynamic behavior and provides a field-proven, self-validating protocol for accurate pKa determination in poorly soluble derivatives.

Mechanistic Thermodynamics: The Impact of N-Boc Protection

To master the handling and purification of N-Boc-D-valine derivatives, one must first understand the causality behind their altered electronic landscapes.

In unprotected D-valine, the molecule exists as a zwitterion at physiological pH. It is characterized by two distinct pKa values: the carboxylic acid (pKa ~2.32) and the protonated primary amine (pKa ~9.62). The isoelectric point (pI), the pH at which the molecule carries a net-zero charge, is the mathematical average of these two values (pI ~5.97).

The Causality of the pKa Shift

The introduction of the tert-butoxycarbonyl (Boc) protecting group fundamentally rewrites this thermodynamic profile. The Boc group converts the basic primary amine into a carbamate. Because the nitrogen's lone electron pair is strongly delocalized into the adjacent carbonyl oxygen via resonance, the carbamate nitrogen becomes entirely non-basic within the standard pH range (pKa < 0)[1].

Consequently, the pKa of the free carboxylic acid in N-Boc-D-valine shifts significantly to 4.01 ± 0.10 [2][3]. Why does this shift occur? In unprotected valine, the adjacent positively charged ammonium group ( NH3+ ) exerts a strong electron-withdrawing inductive effect (-I effect), which stabilizes the resulting carboxylate anion and lowers the pKa to 2.32. In N-Boc-D-valine, this positive charge is absent. The neutral carbamate provides far less inductive stabilization, resulting in a weaker acid and a correspondingly higher pKa[1].

The Isoelectric Point Paradox

Because N-Boc-D-valine lacks a basic functional group to accept a proton and balance the negative charge of the deprotonated carboxylate, it cannot form a zwitterion. Therefore, N-Boc-D-valine does not possess an isoelectric point (pI) .

This is a critical realization for downstream processing: you cannot rely on isoelectric precipitation to isolate N-Boc-D-valine. It remains neutral at highly acidic pH (pH < 2) and carries a net negative charge at pH > 4. Purification workflows must instead rely on pH-driven liquid-liquid extraction (e.g., partitioning the neutral protonated species into ethyl acetate at pH 2).

Quantitative Data: Thermodynamic Parameters

The table below summarizes the quantitative thermodynamic shifts across various D-valine derivatives, demonstrating how specific derivatization strategies dictate molecular charge states.

| Compound | pKa (COOH) | pKa (Basic Group) | Isoelectric Point (pI) | Mechanistic Note |

| D-Valine | 2.32 | 9.62 ( α -NH 3+ ) | 5.97 | Standard zwitterionic behavior. |

| N-Boc-D-Valine | 4.01 ± 0.10 | N/A (Carbamate) | N/A | Loss of basic amine; no zwitterion[2][4]. |

| N-Boc-D-Val-OMe | N/A (Esterified) | N/A (Carbamate) | N/A | Fully protected; highly lipophilic, no ionizable groups. |

| N-Boc-D-Val-Arg-OH | ~3.50 (C-term) | ~12.48 (Guanidinium) | ~7.99 | pI restored via the basic arginine side chain. |

Experimental Methodology: pKa Determination via Yasuda-Shedlovsky Extrapolation

The Analytical Challenge: As a Senior Application Scientist, a frequent hurdle is the poor aqueous solubility of heavily protected amino acids. Direct aqueous potentiometric titration of N-Boc-D-valine often leads to premature precipitation before the equivalence point is reached. This invalidates the Nernstian response of the pH electrode and yields erroneous data[5].

The Solution: We bypass this limitation by employing cosolvent potentiometry combined with the Yasuda-Shedlovsky extrapolation method[6][7]. By titrating the compound in varying ratios of a water-miscible organic solvent, we maintain complete solubility and mathematically extrapolate the true aqueous pKa.

Protocol: Self-Validating Cosolvent Potentiometric Titration

This protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Cosolvent Series Preparation Prepare four distinct cosolvent mixtures of Methanol/Water (e.g., 30%, 40%, 50%, and 60% v/v Methanol). It is critical to maintain a constant ionic strength (e.g., 0.15 M KCl) across all mixtures to prevent activity coefficient fluctuations[8].

Step 2: System Calibration (Gran's Plot) Calibrate the glass pH electrode in each specific cosolvent mixture. Standard aqueous buffers are insufficient here; you must account for the altered activity of hydrogen ions in mixed solvents to obtain the operational pH ( pcH )[6].

Step 3: Inert Titration Dissolve exactly 1.0 mmol of N-Boc-D-valine in 50 mL of each cosolvent mixture. Titrate with standardized 0.1 M KOH (prepared in the identical cosolvent ratio). Crucial causality note: Conduct this under an inert argon atmosphere. Ambient CO 2 absorption will form carbonic acid, artificially skewing the weak acid titration curve.

Step 4: Data Acquisition Record the apparent pKa ( psKa ) for each solvent ratio at the half-equivalence point of the titration curve.

Step 5: Yasuda-Shedlovsky Extrapolation Plot the function (psKa+log[H2O]) against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures[6][7][9]. The governing equation is:

psKa+log[H2O]=εA+BStep 6: Self-Validation & Derivation Evaluate the linearity of your plot. An R2>0.99 is your internal validation metric. A highly linear fit confirms that the cosolvent is acting purely as a dielectric modifier and is not inducing specific, non-linear solute-solvent interactions[9]. The y-intercept of this linear regression yields the true, extrapolated aqueous pKa of N-Boc-D-valine (~4.01).

Workflow Visualization

Below is the logical workflow for overcoming solubility limits during the thermodynamic characterization of N-Boc-D-valine.

Workflow for N-Boc-D-valine pKa determination via Yasuda-Shedlovsky extrapolation.

Conclusion

Treating protected amino acids with the same thermodynamic assumptions as their native counterparts leads to critical failures in purification and assay design. By recognizing the absence of an isoelectric point and understanding the inductive causality behind the pKa shift of the carboxylate group, researchers can rationally design extraction workflows. Furthermore, leveraging self-validating analytical techniques like the Yasuda-Shedlovsky extrapolation ensures that the physicochemical data driving your drug development pipeline remains unimpeachable.

Sources

- 1. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. Boc-D-Valine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. The use of cosolvent pKa assays for poorly soluble compounds [pion-inc.com]

- 6. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. eurjchem.com [eurjchem.com]

Application Note: Synthesis of N-Boc-D-valine N'-methoxy-N'-methylamide via EDC/HOBt Coupling

Strategic Rationale & Mechanistic Insights

Weinreb amides (N-methoxy-N-methylamides) are indispensable intermediates in modern synthetic chemistry and drug development, primarily utilized for the controlled synthesis of ketones and aldehydes. Unlike standard esters or acid chlorides, Weinreb amides react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a highly stable 5-membered metal chelate intermediate. This chelate resists further nucleophilic attack, preventing the over-addition that typically yields tertiary alcohols, and collapses only upon aqueous acidic workup to liberate the desired ketone (1)[1].

For the synthesis of N-Boc-D-valine N'-methoxy-N'-methylamide, the EDC/HOBt coupling system is the industry standard (2)[2]. The activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a highly reactive O-acylisourea intermediate. However, this intermediate is kinetically unstable and prone to forming oxazolones (leading to racemization of the D-valine chiral center) or rearranging into an unreactive N-acylurea (3)[3].

To circumvent this, 1-Hydroxybenzotriazole (HOBt) is introduced as a nucleophilic additive. HOBt rapidly traps the O-acylisourea to form a stable OBt active ester, effectively suppressing racemization and channeling the reaction pathway toward the desired amidation (3)[3]. Furthermore, EDC is specifically selected over DCC (N,N'-Dicyclohexylcarbodiimide) because EDC and its urea byproduct are highly water-soluble. This allows for the complete removal of coupling byproducts via simple aqueous extraction, eliminating the need for tedious chromatographic purification (4)[4].

Reaction Stoichiometry & Quantitative Data

The following table summarizes the optimized stoichiometry for a 10 mmol scale synthesis. N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required to neutralize the hydrochloride salts of both the Weinreb amine and EDC, while also serving as a general base for the coupling (5)[5].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| N-Boc-D-valine | 217.26 | 1.0 | 2.17 g | Starting Material |

| N,O-Dimethylhydroxylamine·HCl | 97.54 | 1.2 | 1.17 g | Weinreb Amine |

| EDC·HCl | 191.70 | 1.2 | 2.30 g | Coupling Agent |

| HOBt (Anhydrous) | 135.13 | 1.2 | 1.62 g | Racemization Suppressant |

| DIPEA | 129.24 | 3.0 | 5.23 mL | Base |

| Dichloromethane (DCM) | 84.93 | 0.2 M | 50.0 mL | Solvent |

Mechanistic & Workflow Visualizations

Caption: EDC/HOBt-mediated coupling mechanism for Weinreb amide synthesis.

Caption: Step-by-step experimental workflow with integrated aqueous purification.

Experimental Protocol

This protocol is designed to maximize yield while strictly maintaining the stereochemical integrity of the D-valine residue.

Step 1: Reagent Solubilization In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend N-Boc-D-valine (2.17 g, 10 mmol), N,O-Dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol), and HOBt (1.62 g, 12 mmol) in anhydrous DCM (50 mL). Causality: DCM is chosen for its excellent solvating power for protected amino acids and its immiscibility with water, which streamlines the subsequent aqueous workup.

Step 2: Base Addition Add DIPEA (5.23 mL, 30 mmol) dropwise to the suspension at room temperature. Stir for 10 minutes until the solution becomes clear. Causality: DIPEA freebases the Weinreb amine hydrochloride salt, rendering it nucleophilic. It also deprotonates the carboxylic acid to facilitate attack on the carbodiimide (5)[5].

Step 3: Carbodiimide Activation Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes. Causality: Carbodiimide activation is highly exothermic. Cooling the reaction mitigates the thermal degradation of the unstable O-acylisourea intermediate and prevents premature oxazolone formation before HOBt can trap it (3)[3].

Step 4: Coupling Phase Allow the reaction to slowly warm to room temperature and stir for 12–16 hours under an inert atmosphere (N2 or Argon). Causality: The formation of the OBt ester is rapid, but the subsequent nucleophilic attack by the sterically hindered secondary Weinreb amine requires extended time to reach full conversion.

Step 5: Aqueous Workup

-

Dilute the reaction mixture with an additional 50 mL of DCM.

-

Wash the organic layer with 1M HCl or 5% aqueous citric acid (2 × 50 mL). Causality: Acidic washing protonates and extracts unreacted Weinreb amine, DIPEA, and the water-soluble urea byproduct of EDC (4)[4].

-

Wash with saturated aqueous NaHCO3 (2 × 50 mL). Causality: Basic washing deprotonates and extracts unreacted N-Boc-D-valine and residual HOBt into the aqueous phase.

-

Wash with saturated aqueous NaCl (brine, 50 mL) to remove residual water from the organic layer.

Step 6: Isolation Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford N-Boc-D-valine N'-methoxy-N'-methylamide as a white to off-white solid or viscous oil.

Analytical Validation & Self-Validating System

To ensure the protocol has functioned as a self-validating system, perform the following checks:

-

TLC Monitoring: Monitor the reaction using TLC (Hexanes/EtOAc 1:1). N-Boc-D-valine will remain at the baseline (stain with bromocresol green), while the Weinreb amide product will elute with an Rf of ~0.4–0.5 (stain with phosphomolybdic acid or ninhydrin after intense heating to cleave the Boc group).

-

1H NMR Verification: The success of the coupling is definitively confirmed by the appearance of two distinct singlets in the 1H NMR spectrum (CDCl3): ~3.78 ppm (3H, s, N-OCH3) and ~3.20 ppm (3H, s, N-CH3). The Boc tert-butyl group should appear as a prominent singlet at ~1.42 ppm.

-

Chiral Integrity: If necessary, chiral HPLC can be used to verify that no racemization occurred, comparing against a racemic standard. The use of HOBt at 0 °C typically ensures >99% enantiomeric excess (ee) (3)[3].

References

-

HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety | PeptideChemistry.org | 3

-

Design, synthesis, and biological evaluation of novel dipeptide-type SARS-CoV 3CL protease inhibitors | NIH PMC | 2

-

Reactive deep eutectic solvents for EDC-mediated amide synthesis | RSC Publishing | 4

-

A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator | ACS Publications | 5

-

Weinreb ketone synthesis | Grokipedia | 1

Sources